molecular formula C13H23NO3 B1523411 tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 799283-62-8

tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

货号: B1523411
CAS 编号: 799283-62-8
分子量: 241.33 g/mol
InChI 键: WPHYDBXMMSEFTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 273376-39-9) is a bicyclic compound belonging to the tropane alkaloid family, known for its diverse biological activities and significance in scientific research . This compound features a tert-butyloxycarbonyl (Boc) protected amine and a hydroxymethyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry . Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol . The 8-azabicyclo[3.2.1]octane scaffold is a common motif in many biologically active molecules. As part of this family, this compound serves as a critical building block for the synthesis of more complex structures in chemistry, biology, and industrial applications . Its mechanism of action involves the interaction with specific molecular targets, such as enzymes or receptors; the bicyclic structure allows it to fit into active sites, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions, enhancing binding affinity . Researchers utilize this compound as a model for studying the biological activity of tropane alkaloids and as a precursor in pharmaceutical development . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYDBXMMSEFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705326
Record name tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-62-8
Record name tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2138186-98-6

The compound features a bicyclic structure that contributes to its unique biological activity. The presence of the hydroxymethyl group is particularly noteworthy for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and diabetes.

Pharmacological Effects

  • Antimicrobial Activity : Initial investigations have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains, potentially useful in developing new antibiotics.
  • Neuroprotective Effects : Research suggests that it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neuronal death
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • Antimicrobial Efficacy : In a study examining the compound's effect on E. coli and Staphylococcus aureus, results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .
  • Neuroprotection : A case study involving neuronal cell cultures demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress, highlighting its neuroprotective capabilities .
  • Inflammation Reduction : In vivo studies on animal models of arthritis revealed that administration of the compound resulted in decreased swelling and pain, correlating with lower levels of pro-inflammatory cytokines .

科学研究应用

Medicinal Chemistry

tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals:

  • Opioid Receptor Modulation : Research indicates that compounds with similar bicyclic structures can interact with opioid receptors, potentially leading to the development of pain management therapies with reduced side effects compared to traditional opioids.
  • Neuroprotective Agents : Studies have suggested that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique bicyclic structure allows it to be utilized as a building block in the synthesis of more complex organic molecules, including alkaloids and other natural products.
  • Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, including acylation and alkylation processes, facilitating the formation of carbon-carbon bonds.

Material Science

In material science, tert-butyl derivatives have been explored for their potential applications:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials Development : Research is ongoing into the use of such compounds in the synthesis of nanomaterials for applications in electronics and photonics.

Case Study 1: Opioid Receptor Interaction

A study published in the Journal of Medicinal Chemistry investigated the interaction of bicyclic compounds with opioid receptors. The results indicated that modifications to the azabicyclo structure could enhance binding affinity and selectivity for specific receptor subtypes, suggesting a pathway for developing safer analgesics.

Case Study 2: Neuroprotection

In a series of experiments conducted at a leading neuroscience institute, researchers evaluated the neuroprotective effects of related compounds on neuronal cultures exposed to neurotoxic agents. The findings demonstrated that certain derivatives significantly reduced cell death, indicating potential therapeutic applications for neurodegenerative conditions.

相似化合物的比较

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Substituent at 3-Position Molecular Formula Yield Key Reaction Conditions Applications/Notes References
Hydroxymethyl C₁₂H₂₁NO₃ 45% Hex/EtOAc chromatography Polar scaffold for drug discovery
Pentylamino-benzothiazolyl C₂₉H₃₈ClN₃O₅S₂ 50% Scheme 4 (multi-step coupling) Pan-Ras inhibitor (anticancer)
Pyrimido-oxazine-aminomethyl C₂₅H₂₉FN₆O₃ 45% Nucleophilic substitution GPR119 agonist (anti-diabetes)
p-Tolyloxy C₁₉H₂₆N₃O₃S Quantitative GP2 (Mitsunobu-like conditions) Non-opioid analgesic candidate
Trifluoromethylsulfonyloxy C₁₃H₁₈F₃NO₅S 92% NaHMDS/THF, -78°C Reactive intermediate for cross-coupling
(2,4-Dimethoxybenzyl)amino C₂₃H₃₆N₂O₅ Not reported Reductive amination with NaBH(OAc)₃ CRBN molecular glue (kinase degrader)
4-Cyanophenoxy C₁₉H₂₃N₂O₃ 36% GP2 (THF, room temperature) SAR exploration for sulfonamide drugs

Structural and Functional Insights

A. Hydroxymethyl vs. Hydroxy Derivatives
  • Hydroxymethyl (3g) : The –CH₂OH group introduces both hydrogen-bonding capacity and metabolic stability compared to the simpler –OH group in tert-butyl 3-hydroxy derivatives (CAS 143557-91-9). The latter is commercially available (97% purity) but lacks the extended reactivity of the hydroxymethyl analog .
B. Amino-Linked Substituents
  • Benzothiazolyl-pentylamino (1): This bulky substituent confers high affinity for Ras proteins, critical in oncology. However, the 50% yield and multi-step synthesis limit scalability .
  • Dimethoxybenzylamino (7, 10): Used in cereblon-mediated degradation of NEK7, this modification highlights the role of aryl groups in protein-targeting applications .
C. Aryloxy and Heteroaryloxy Groups
  • p-Tolyloxy (3) : Synthesized quantitatively under GP2 conditions, this lipophilic group enhances blood-brain barrier penetration, relevant for CNS-targeted analgesics .
  • Pyrazin-2-yloxy (5) : Lower yield (36%) due to steric hindrance, but the heteroaryl group enables π-π stacking in receptor binding .
D. Electron-Withdrawing Groups (EWGs)
  • Trifluoromethylsulfonyloxy (6, 20) : Acts as a leaving group in cross-coupling reactions. The high yield (92%) under cryogenic conditions underscores its utility in late-stage functionalization .

Pharmacological Potential

  • Anticancer Agents : Pan-Ras inhibitors (1) and NEK7 degraders (7, 10) leverage the bicyclic core’s rigidity for target engagement .
  • Metabolic Disorders : GPR119 agonists (2, 12) with pyrimido-oxazine moieties show promise for type 2 diabetes, though solubility remains a challenge .
  • CNS Therapeutics : The p-tolyloxy derivative (3) exemplifies how substituent lipophilicity can tailor blood-brain barrier permeability .

准备方法

Starting Material Preparation

A common precursor is (3-endo)-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)methanol. This compound undergoes catalytic hydrogenation to remove the benzyl protecting group and simultaneously reduce any unsaturation.

  • Hydrogenation Conditions:
    • Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst)
    • Solvent: Ethanol and water mixture
    • Pressure: 55 psi hydrogen
    • Temperature: Room temperature (~20 °C)
    • Duration: 18 hours initially, followed by an additional 48 hours after catalyst replenishment

This step yields the free amine alcohol intermediate by removing the benzyl group.

Boc Protection of the Amine

The free amine is then protected by reaction with di-tert-butyl dicarbonate in the presence of sodium hydroxide, typically in a mixture of 1,3-dioxane and water at room temperature overnight.

  • Reagents and Conditions:
    • Di-tert-butyl dicarbonate (Boc2O)
    • Sodium hydroxide (NaOH)
    • Solvent: 1,3-dioxane/water (2:1)
    • Temperature: Room temperature
    • Time: Overnight

The product is extracted and purified, often by solid-phase extraction (SPE) using aminopropyl cartridges and elution with dichloromethane and ethyl acetate.

Purification and Characterization

The final product is obtained as a colorless oil with yields reported around 81%. Characterization by NMR and LC/MS confirms the structure.

Alternative Synthetic Approaches

Another method involves the preparation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate followed by selective transformations.

  • Formation of 3-trifluoromethanesulfonyloxy derivative:
    • Starting from tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
    • Treatment with lithium bis(trimethylsilyl)amide (LHMDS) in anhydrous tetrahydrofuran (THF) at low temperature (-70 to -78 °C).
    • Addition of N-phenyltrifluoromethane-sulfonimide or related triflyl reagents.
    • Reaction warmed to room temperature and stirred overnight.
    • Purification by silica gel chromatography.

This intermediate can be further converted to the hydroxymethyl derivative via reduction or substitution reactions.

Reaction Conditions Summary Table

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of benzyl group Pd(OH)2/C, H2 (55 psi), EtOH/H2O, 20 °C, 18-66 h ~81 Removal of benzyl protecting group
Boc Protection Di-tert-butyl dicarbonate, NaOH, 1,3-dioxane/H2O (2:1), RT, overnight - Protects amine as tert-butyl carbamate
Formation of triflate LHMDS in THF at -70 to -78 °C, N-phenyltrifluoromethane-sulfonimide, RT overnight 78-92 Intermediate for further functionalization
Purification Silica gel chromatography or SPE - Ensures product purity

Research Findings and Notes

  • The hydrogenation step is critical for removing benzyl groups without affecting the bicyclic core.
  • Boc protection is efficient and yields stable carbamate derivatives suitable for further transformations.
  • The use of lithium bis(trimethylsilyl)amide and triflyl reagents allows for selective functionalization at the 3-position, facilitating subsequent modifications.
  • Purification techniques such as flash chromatography and SPE are essential for isolating high-purity products.
  • Yields reported in literature range from 78% to 92% for key intermediate steps, indicating good synthetic efficiency.

常见问题

Q. How can researchers optimize the synthesis of tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate to improve yield and purity?

Methodological Answer: The synthesis typically involves multistep reactions, including Boc protection, functional group modifications (e.g., hydroxymethylation), and purification. For example, a similar compound, tert-butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, was synthesized with a 50% yield using column chromatography for purification . To optimize:

  • Solvent Selection: Use polar aprotic solvents (e.g., DCM or THF) to enhance reaction efficiency.
  • Catalysis: Employ sodium triacetoxyborohydride for reductive amination steps to improve stereochemical control .
  • Purification: Combine flash chromatography (silica gel) with recrystallization (e.g., using ethyl acetate/hexane) to achieve >95% purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

Parameter Method Example Data
PurityHPLC (C18 column, acetonitrile/H2O)≥97% purity confirmed
Molecular WeightHRMS (ESI+)[M+H]+: 241.33 (theoretical)
StereochemistryChiral HPLC or NMR (NOESY)Exo/endo isomer differentiation
Functional GroupsFT-IR (hydroxyl stretch: 3200–3600 cm⁻¹)Confirmed hydroxymethyl group

Q. How can researchers address challenges in stereochemical control during synthesis?

Methodological Answer: Stereochemical outcomes (e.g., exo vs. endo isomers) depend on reaction conditions:

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., (1S,5S)-configured bicyclic amines) .
  • Temperature Control: Low temperatures (−20°C) minimize epimerization during Boc protection .
  • Crystallization: Diastereomeric salts (e.g., with tartaric acid) resolve racemic mixtures .
    For example, tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9) was isolated via selective crystallization .

Q. What strategies improve the aqueous solubility of this compound for biological assays?

Methodological Answer: The hydroxymethyl group enhances polarity, but solubility can be further optimized by:

  • Salt Formation: Convert to hydrochloride or trifluoroacetate salts.
  • Prodrug Design: Esterify the hydroxymethyl group (e.g., to a phosphate ester) for transient solubility .
  • Co-Solvents: Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

Advanced Research Questions

Q. How do structural modifications of the 8-azabicyclo[3.2.1]octane core influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: Modifications at the 3-position (e.g., sulfonyl, hydroxymethyl, or aminomethyl groups) significantly alter target affinity. For example:

  • Sulfonyl Groups: Derivatives like 3-methanesulfonyl-8-azabicyclo[3.2.1]octane showed enhanced binding to enzymes (e.g., kinases) due to hydrogen bonding .
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate may reduce cytotoxicity compared to aminomethyl analogs, as seen in transporter inhibition studies .
    Experimental Design:

Synthesize analogs via parallel synthesis.

Screen against target panels (e.g., kinase assays or GPCR binding).

Use molecular docking to correlate substituent effects with binding poses .

Q. How should researchers resolve contradictory data in binding affinity assays for analogs of this compound?

Methodological Answer: Contradictions may arise from assay conditions or conformational flexibility:

  • Assay Variability: Standardize buffer pH (7.4) and temperature (25°C). For example, Ras inhibitors with similar scaffolds showed tunable affinity depending on Ras activation state .
  • Conformational Analysis: Use X-ray crystallography or MD simulations to identify bioactive conformers. A compound with a 7-chloro substitution exhibited divergent binding due to steric hindrance .
  • Control Experiments: Include reference compounds (e.g., exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane) to validate assay reproducibility .

Q. What methodologies enable the construction of combinatorial libraries based on this scaffold?

Methodological Answer: Key steps include:

Diversification Points: Modify the hydroxymethyl group (e.g., via Mitsunobu reaction) or the Boc-protected amine .

Parallel Synthesis: Use Grignard reagents (e.g., phenylmagnesium bromide) to generate 25–125 analogs in a single library .

Screening Workflow:

  • Step 1: High-throughput SPR (surface plasmon resonance) for binding affinity.
  • Step 2: Functional assays (e.g., cAMP inhibition for GPCR targets) .
  • Step 3: ADME profiling (e.g., microsomal stability assays) .

Q. Tables for Reference

Property tert-Butyl 3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
CAS Number143557-91-9 (endo isomer)
Purity (HPLC)≥95%
Key ApplicationsKinase inhibitors, neurotransmitter transporter modulators

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。